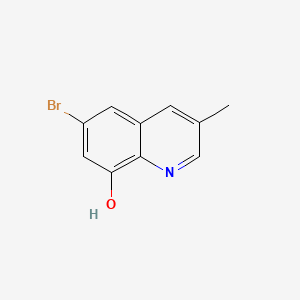
6-Bromo-3-methylquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methylquinolin-8-ol is a synthetic compound with the chemical formula C10H8BrNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methylquinolin-8-ol can be achieved through several methods. One common approach involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform. This reaction yields 7-bromoquinolin-8-ol, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves green and sustainable chemical processes. These methods may include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen substitution reactions typically involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
6-Bromo-3-methylquinolin-8-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Bromo-3-methylquinolin-8-ol involves its interaction with tubulin, a protein that plays a critical role in cell division. By inhibiting tubulin polymerization, the compound disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in cancer research, where the compound’s ability to inhibit cell division can be leveraged to develop new anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-8-methylquinolin-6-ol: Another quinoline derivative with similar applications in organic synthesis and microtubule polymerization research.
8-Bromo-6-methylquinoline-3-carboxylic acid: A compound with applications in medicinal chemistry and industrial processes.
Uniqueness
6-Bromo-3-methylquinolin-8-ol stands out due to its specific bromination pattern and its effectiveness in inhibiting tubulin polymerization. This unique property makes it a valuable compound in both scientific research and industrial applications .
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
6-bromo-3-methylquinolin-8-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-7-3-8(11)4-9(13)10(7)12-5-6/h2-5,13H,1H3 |
InChI Key |
DFXNOLJEBYNFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


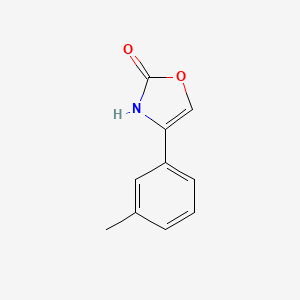
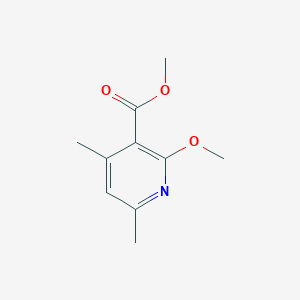
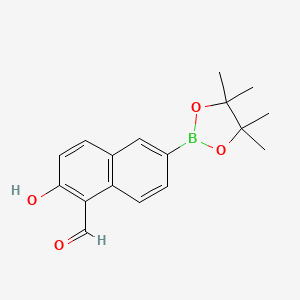
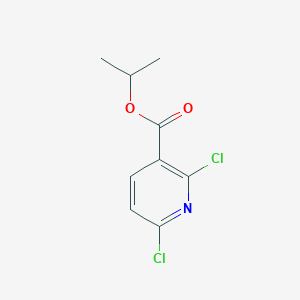
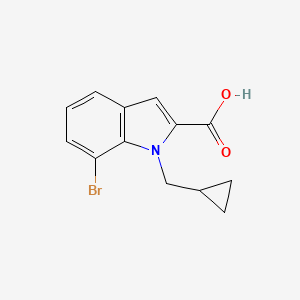
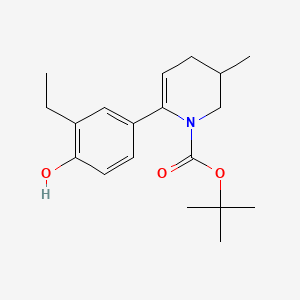
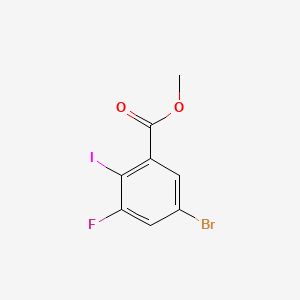
![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
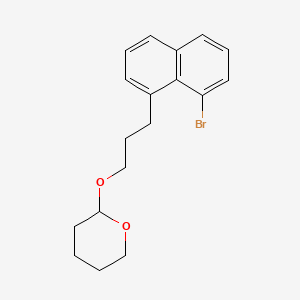
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
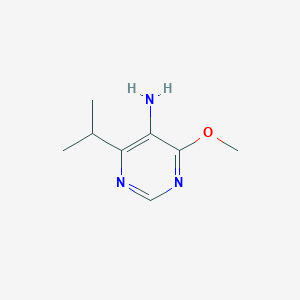
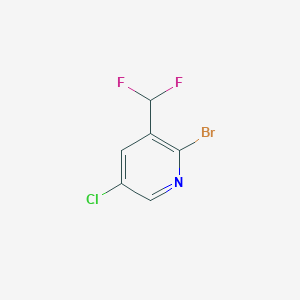
![3-[(4-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B13927163.png)
